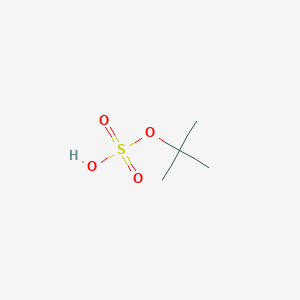

Sulfuric acid hydrogen tert-butyl ester

Description

Sulfuric acid hydrogen tert-butyl ester (CAS 17011-26-6), also known as tert-butyl hydrogensulfate or sulfuric acid mono-tert-butyl ester, is an organosulfur compound with the molecular formula C₄H₁₀O₄S and a molecular weight of 154.185 g/mol . It is synthesized via the reaction of tert-butanol with concentrated sulfuric acid under controlled conditions, a method analogous to the production of other tert-butyl esters (e.g., tert-butyl acetate) . This compound serves as a key intermediate in organic synthesis, particularly in sulfonation reactions and the preparation of tert-butyl derivatives. Its structure features a sulfate group bonded to a tert-butyl moiety, conferring both steric bulk and acidic reactivity.

Properties

CAS No. |

17011-26-6 |

|---|---|

Molecular Formula |

C4H10O4S |

Molecular Weight |

154.19 g/mol |

IUPAC Name |

tert-butyl hydrogen sulfate |

InChI |

InChI=1S/C4H10O4S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H,5,6,7) |

InChI Key |

FVBHYZVVSXFCOO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OS(=O)(=O)O |

Canonical SMILES |

CC(C)(C)OS(=O)(=O)O |

Synonyms |

Sulfuric acid hydrogen tert-butyl ester |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Tert-Butyl Alcohol with Sulfuric Acid

The most common laboratory method involves the direct esterification of TBA with concentrated sulfuric acid. This exothermic reaction proceeds via a two-step mechanism:

-

Protonation of TBA : Sulfuric acid protonates the hydroxyl group of TBA, forming a tert-butyl oxonium ion.

-

Nucleophilic Attack : The oxonium ion reacts with a bisulfate ion (HSO₄⁻) to yield TBS and water.

Key Reaction Parameters :

-

Molar Ratio : Optimal TBA-to-H₂SO₄ ratios range from 1:1 to 1:1.5, depending on the desired product distribution.

-

Temperature : Reactions are typically conducted at 50–70°C to balance reaction rate and safety.

-

Residence Time : In continuous-flow microreactors, residence times as short as 410 seconds achieve 98.7% TBA conversion.

Procedure :

-

Add TBA to a reactor equipped with a cooling system.

-

Introduce concentrated sulfuric acid (70–75 wt%) dropwise to maintain temperatures below 70°C.

-

Stir the mixture for 5–24 hours, depending on scale and reactor type.

-

Separate the organic layer (containing TBS) from the aqueous phase using a separatory funnel.

Industrial Production Methods

Large-Scale Batch Reactors

Industrial processes prioritize safety and efficiency due to the exothermic nature of the reaction. Closed systems with advanced cooling mechanisms are employed to prevent thermal runaway.

Typical Industrial Protocol :

-

Reactor Setup : Stainless steel or glass-lined reactors with external cooling jackets.

-

Feedstock Introduction :

-

Temperature Control : Maintained at 50–60°C using circulating coolant.

-

Product Isolation :

Yield and Purity :

-

By-Products : Di-tert-butyl peroxide (DTBP) forms at higher temperatures (>70°C) or prolonged reaction times.

Reaction Kinetics and Optimization

Kinetic Modeling

The esterification follows second-order kinetics, with the rate dependent on both TBA and H₂SO₄ concentrations.

Rate Equation :

Where , with activation energy in microreactors.

Table 1: Kinetic Parameters for TBS Synthesis

| Parameter | Batch Reactor | Microreactor |

|---|---|---|

| Activation Energy (kJ/mol) | 86.98 | 45.26 |

| Reaction Order | Second | Second |

| Optimal Temp (°C) | 60–70 | 50–60 |

| Conversion (%) | 75–85 | 95–98.7 |

Chemical Reactions Analysis

Types of Reactions: Sulfuric acid hydrogen tert-butyl ester primarily undergoes electrophilic substitution reactions. In these reactions, the sulfur atom in the compound acts as an electrophile, attacking the carbon atoms in organic molecules to introduce sulfonic acid groups.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include organic molecules with nucleophilic sites. The reaction conditions typically involve mild temperatures and the presence of a solvent to facilitate the reaction.

Oxidation and Reduction: While tert-butyl hydrogen sulfate is not commonly involved in oxidation or reduction reactions, it can participate in such reactions under specific conditions.

Major Products: The major products formed from the reactions of tert-butyl hydrogen sulfate are sulfonated organic compounds. These products are valuable intermediates in the synthesis of various chemicals and pharmaceuticals.

Scientific Research Applications

Sulfuric acid hydrogen tert-butyl ester is widely used in scientific research due to its ability to introduce sulfonic acid groups into organic molecules. This property enhances the solubility and reactivity of the molecules, making them suitable for various applications.

Applications in Chemistry:

Synthesis of Sulfonated Compounds: Used as a reagent to introduce sulfonic acid groups into organic molecules.

Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and yields.

Applications in Biology and Medicine:

Drug Development: Utilized in the synthesis of sulfonated drugs, which often exhibit improved pharmacokinetic properties.

Biochemical Research: Employed in the modification of biomolecules to study their functions and interactions.

Applications in Industry:

Surfactants and Detergents: Used in the production of sulfonated surfactants and detergents.

Polymer Industry: Involved in the synthesis of sulfonated polymers with enhanced properties.

Mechanism of Action

Sulfuric acid hydrogen tert-butyl ester exerts its effects through a mechanism known as electrophilic substitution. In this process, the sulfur atom in the compound acts as an electrophile, attacking the carbon atoms in organic molecules to form sulfonic acid groups. This reaction enhances the solubility and reactivity of the organic molecules, making them more suitable for various applications.

Comparison with Similar Compounds

tert-Butynitrite (tert-Butyl Nitrous Acid Ester; CAS 540-80-7)

- Molecular Formula: C₄H₉NO₂ (inferred from nomenclature).

- Key Differences: Unlike sulfuric acid hydrogen tert-butyl ester, tert-butynitrite contains a nitrite group (NO₂⁻) instead of a sulfate group. This difference leads to distinct reactivity: tert-butynitrite is primarily used in nitrosation reactions, while the sulfuric acid ester participates in sulfonation or acid-catalyzed transformations . Hazards: tert-Butynitrite is highly reactive and thermally unstable, posing explosion risks under certain conditions, whereas this compound is more stable but still requires precautions against skin/eye irritation .

tert-Butyl Acetate (CAS 540-88-5)

- Molecular Formula : C₆H₁₂O₂; molecular weight = 116.16 g/mol.

- Key Differences: Functional Group: Contains an acetate group (OAc) instead of sulfate. This makes it less acidic and more suitable as a protecting group in esterification or transesterification reactions (e.g., the Ritter reaction for amide synthesis) .

tert-Butyl Hydroperoxide (TBHP; CAS 75-91-2)

- Molecular Formula : C₄H₁₀O₂; molecular weight = 90.12 g/mol.

- Key Differences: Reactivity: TBHP is a peroxide, making it a strong oxidizer in epoxidation and radical reactions, whereas this compound acts as a sulfating agent or acid catalyst . Synthesis: TBHP is produced via the reaction of tert-butanol with hydrogen peroxide and sulfuric acid, highlighting the role of sulfuric acid in generating diverse tert-butyl derivatives .

Methyl tert-Butyl Ether (MTBE; CAS 1634-04-4)

- Molecular Formula : C₅H₁₂O; molecular weight = 88.15 g/mol.

- Its resistance to sulfuric acid (up to 5% concentration) in polyurea coatings contrasts with the reactivity of this compound in synthetic chemistry .

Data Table: Comparative Properties of this compound and Analogues

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl esters using sulfuric acid as a catalyst?

The synthesis typically involves esterification of carboxylic acids or their derivatives with tert-butyl alcohol under acidic conditions. Sulfuric acid acts as a catalyst, facilitating protonation of the carbonyl group to enhance nucleophilic attack by tert-butyl alcohol. Key steps include:

- Reaction Setup : Anhydrous conditions to prevent hydrolysis, achieved using molecular sieves or drying agents like magnesium sulfate .

- Catalyst Concentration : 1–5 mol% sulfuric acid relative to the carboxylic acid substrate .

- Temperature : Reflux (70–100°C) for 6–24 hours to ensure complete conversion .

- Workup : Neutralization with a base (e.g., NaHCO₃), extraction with organic solvents (e.g., ethyl acetate), and purification via column chromatography .

Q. How does sulfuric acid compare to other acid catalysts (e.g., p-toluenesulfonic acid) in tert-butyl ester synthesis?

Sulfuric acid is favored for its strong protonating ability and cost-effectiveness but may lead to side reactions (e.g., sulfonation) in sensitive substrates. p-Toluenesulfonic acid is milder and reduces charring but requires higher temperatures or longer reaction times. Methodological considerations include:

- Substrate Compatibility : Sulfuric acid is suitable for robust substrates like aromatic carboxylic acids, while p-toluenesulfonic acid is preferred for heat-sensitive or sterically hindered compounds .

- Yield Optimization : Yields with sulfuric acid range from 50–80%, depending on substrate reactivity and water removal efficiency .

Q. What analytical techniques are essential for characterizing tert-butyl esters?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester formation (e.g., tert-butyl group signals at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- TLC Monitoring : Hexane/ethyl acetate mixtures (e.g., 4:1) track reaction progress .

Advanced Research Questions

Q. How can researchers address contradictory data on reaction yields in tert-butyl ester synthesis?

Discrepancies often arise from variations in:

- Water Content : Even trace water hydrolyzes esters; rigorous drying of reagents/solvents improves reproducibility .

- Catalyst Purity : Commercial sulfuric acid may contain stabilizers; redistillation ensures consistency .

- Reaction Monitoring : Use inline FTIR or periodic sampling to detect intermediates/byproducts .

Example: In the synthesis of hydroxypyrone 424, switching from TFA to concentrated sulfuric acid increased yields from <20% to 51% by enabling efficient deprotection .

Q. What strategies optimize the removal of tert-butyl protecting groups in acidic media?

- Acid Selection : Concentrated sulfuric acid (≥95%) or HCl in dioxane achieves complete deprotection within 1–2 hours .

- Temperature Control : Elevated temperatures (50–60°C) accelerate cleavage but risk substrate degradation .

- Byproduct Management : Neutralization with cold aqueous bases (e.g., NaOH) minimizes side reactions .

Q. How can reaction scalability be improved without compromising yield?

- Continuous Flow Systems : Microreactors enhance heat/mass transfer, reducing reaction time and improving safety for hazardous steps .

- Catalyst Recycling : Immobilized sulfuric acid on silica gel allows reuse across multiple batches .

- Process Analytical Technology (PAT) : Real-time monitoring adjusts parameters dynamically, ensuring consistency at scale .

Q. What role does tert-butyl alcohol play in oxidative desulfurization processes involving sulfuric acid?

In environmental chemistry, tert-butyl alcohol acts as a hydroxyl radical scavenger in advanced oxidation processes (AOPs). Key interactions include:

- Radical Quenching : Competes with organic pollutants for radicals, requiring optimization of H₂O₂/tert-butyl alcohol ratios to balance efficiency .

- Degradation Byproducts : Tert-butyl alcohol itself oxidizes to acetone and CO₂, necessitating post-treatment analysis .

Methodological Recommendations

- Safety Protocols : Sodium tert-butoxide (a common byproduct) is highly reactive; handle under inert atmosphere and use PPE as per .

- Environmental Compliance : Treat spent sulfuric acid with AOPs (e.g., H₂O₂/UV) to degrade organics before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.